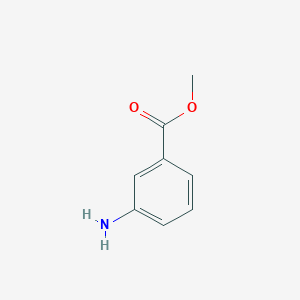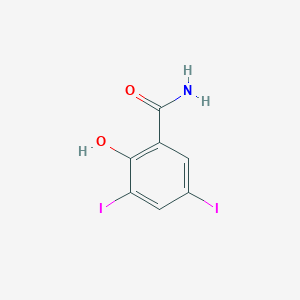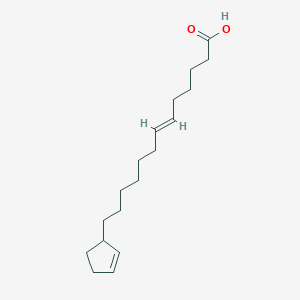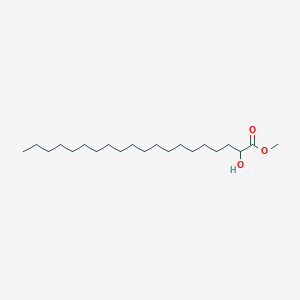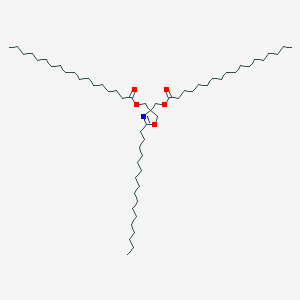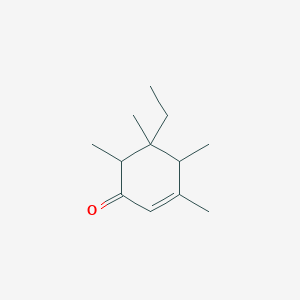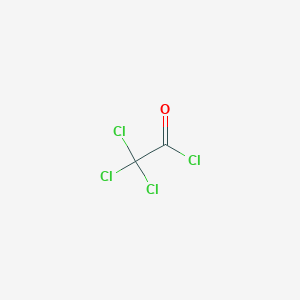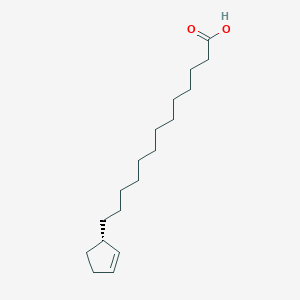
Cadmium fluorosilicate
Overview
Description
Cadmium fluorosilicate is a chemical compound of cadmium . Cadmium is a transition metal and chemical element with the symbol Cd and atomic number 48 . It is found naturally in the earth’s crust, though rarely on its own .
Synthesis Analysis
Cadmium fluorescent sensors have been reported in various literatures from 2017 to 2021 . These sensors are classified according to different fluorophores, and their probe design, application characteristics, and recognition mode have been elaborated .Molecular Structure Analysis
Cadmium gains entry into the nervous system via zinc and calcium transporters, altering the homeostasis for these metal ions . Once within the nervous system, cadmium disrupts mitochondrial respiration by decreasing ATP synthesis and increasing the production of reactive oxygen species .Chemical Reactions Analysis
Cadmium ions (Cd²⁺) are colorless in solution and form complex ions readily . Cadmium sulfide reacts with cadmium ion to precipitate yellow-orange cadmium sulfide from basic, neutral, or weakly acidic solutions .Physical And Chemical Properties Analysis
Cadmium is a soft, malleable, bluish white metal found in zinc ores . It is used in batteries, alloys, coatings (electroplating), solar cells, plastic stabilizers, and pigments .Scientific Research Applications
Fluorescent Probes in Biological Research
Cadmium fluorosilicate is utilized in the development of fluorescent probes for biological applications. These probes are designed to detect and image cadmium ions within biological systems due to their high sensitivity and specificity . The ability to track cadmium ions is crucial in understanding their biological roles and potential toxic effects.
Environmental Monitoring
In environmental science, cadmium fluorosilicate-based sensors are employed to monitor cadmium levels in various ecosystems. These sensors help in assessing the contamination levels and understanding the impact of cadmium on environmental health .
Material Science
Cadmium fluorosilicate is researched for its potential use in material science, particularly in the creation of materials with unique optical properties. Its incorporation into certain materials could lead to the development of new types of sensors or devices that respond to light or other environmental stimuli .
Agriculture
Research into cadmium fluorosilicate’s role in agriculture focuses on its potential use as a fertilizer component due to its fluorine content. However, the toxic nature of cadmium necessitates careful study to avoid adverse effects on crops and soil health .
Medical Diagnostics
In medical research, cadmium fluorosilicate compounds are explored for use in diagnostic imaging. Their fluorescent properties may enhance the contrast in imaging techniques, aiding in the detection of diseases and internal biological processes .
Industrial Applications
Cadmium fluorosilicate is investigated for its industrial applications, particularly in the electronics sector, where it could be used in the manufacturing of components that require specific conductive or semiconductive properties .
Mechanism of Action
Target of Action
Cadmium, a prevalent environmental contaminant, exerts widespread toxic effects on human health through various biochemical and molecular mechanisms . Cadmium is a heavy metal which exists widely in industrial and agricultural production and can induce a variety of diseases in organisms . Therefore, its detection is of great significance in the fields of biology, environment, and medicine .
Mode of Action
The primary pathways through which Cadmium inflicts damage include oxidative stress induction, disruption of Ca2+ signaling, interference with cellular signaling pathways, and epigenetic modifications . Cadmium’s high mobility is influenced by various factors, including pH, redox state, and ionic strength .
Biochemical Pathways
Cadmium toxicity is a serious health and environmental concern, necessitating vigilant monitoring and precautionary measures to safeguard human health and ecological integrity . Cadmium’s impact on signaling pathways like Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways, illustrates how its interference with these pathways contributes to pathological conditions and carcinogenesis .
Pharmacokinetics
By detailing the absorption, distribution, metabolism, and excretion (ADME) of Cadmium, alongside its interactions with cellular components such as mitochondria and DNA, this paper highlights the extensive damage caused by Cadmium at the cellular and tissue levels . Approximately 40% of the novel new molecules (NNMs) selected for full-scale development based on their safety and efficacy data fail to reach the clinical development phase due to poor biopharmaceutical properties, which translate into poor bioavailability and undesirable pharmacokinetic properties .
Result of Action
The role of Cadmium in inducing oxidative stress—a pivotal mechanism behind its toxicity—is discussed with emphasis on how it disrupts the balance between oxidants and antioxidants, leading to cellular damage and apoptosis .
Action Environment
Industrial processes, mining activities, and agricultural practices are significant contributors to cadmium contamination in the environment, impacting soil, water, and air quality . Additionally, atmospheric deposition of combustion emissions and urbanization also play crucial roles in the dissemination of cadmium pollutants . These diverse anthropogenic activities can lead to the release of cadmium into the environment through various pathways, posing risks to ecosystems and human health .
Safety and Hazards
Cadmium and its compounds are highly toxic and exposure to this metal is known to cause cancer and targets the body’s cardiovascular, renal, gastrointestinal, neurological, reproductive, and respiratory systems . Worker exposure to cadmium can occur in all industry sectors but mostly in manufacturing and construction .
Future Directions
The future perspectives of cadmium-resistant bacteria include genetic engineering, bioelectrochemical system, microbial aggregates, and biosorption of cadmium by algae . Understanding the way by which cadmium exerts its effects is critical for developing effective treatment and prevention strategies against cadmium-induced neurotoxic insult .
properties
IUPAC Name |
cadmium(2+);silicon(4+);hexafluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.6FH.Si/h;6*1H;/q+2;;;;;;;+4/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBPNJJDIXBFNB-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[F-].[F-].[F-].[F-].[Si+4].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdF6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cadmium fluorosilicate | |
CAS RN |
17010-21-8 | |
| Record name | Cadmium fluosilicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017010218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium hexafluorosilicate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the structural characterization of cadmium fluorosilicate hexahydrate?
A1: Cadmium fluorosilicate hexahydrate (CdSiF₆ · 6H₂O) forms crystals with [Cd(OH₂)₆]²⁺ and (SiF₆)²⁻ ions. Raman spectroscopy studies reveal that certain vibrational modes associated with these ions exhibit abrupt changes at around 220 K. [] This suggests a structural phase transition occurs at this temperature.
Q2: What insights have been gained about the dynamic behavior of fluorine in cadmium fluorosilicate glasses and glass-ceramics?
A2: Research using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy alongside impedance spectroscopy has shed light on how fluorine behaves within cadmium fluorosilicate glasses and glass-ceramics in the SiO₂–PbF₂–CdF₂ system. [] The NMR data, particularly the relaxation times, were crucial in identifying a relaxation rate maximum below the glass-transition temperature (Tg). This finding, characteristic of fluorine mobility, highlights the dynamic nature of fluorine within these materials.
Q3: How does cadmium fluorosilicate behave in electroplating applications?
A3: Cadmium fluorosilicate is used in baths for electroplating cadmium-lead alloys. Studies show that adding resorcinol to these baths significantly increases cathodic polarization, leading to higher-quality deposits. [] This finding has practical implications for improving the efficiency and effectiveness of electroplating processes.
Q4: What are the advantages of using pulsed electrodeposition over galvanostatic electrodeposition with cadmium fluorosilicate baths?
A4: Research comparing pulsed electrodeposition and galvanostatic electrodeposition in cadmium fluorosilicate baths indicates that the former results in superior deposit properties. [] This suggests that pulsed techniques offer greater control over the deposition process, potentially leading to improved material properties and performance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





